![molecular formula C17H20Cl2F2N2 B12837078 1-[Bis(4-Fluorophenyl)Methyl]Piperazine Dihydrochloride CAS No. 27758-39-0](/img/structure/B12837078.png)
1-[Bis(4-Fluorophenyl)Methyl]Piperazine Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Bis(4-Fluorophenyl)Methyl]Piperazine Dihydrochloride is a chemical compound known for its role in the synthesis of various pharmaceuticals, including flunarizine and lomerizine. It features a piperazine ring connected to a diphenylmethane moiety with two fluorine atoms at the para-positions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Bis(4-Fluorophenyl)Methyl]Piperazine Dihydrochloride typically involves a one-step reaction of 1-[Bis(4-Fluorophenyl)Methyl]Piperazine with halogenated analogues of the second fragments via nucleophilic substitution . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same nucleophilic substitution reaction, with careful control of temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[Bis(4-Fluorophenyl)Methyl]Piperazine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenated compounds and nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[Bis(4-Fluorophenyl)Methyl]Piperazine Dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is involved in the study of calcium channel blockers and their effects on cellular processes.
Medicine: It is used in the development of drugs for treating migraines and other neurological disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The compound acts as a calcium antagonist, blocking calcium channels and thereby affecting cellular processes that depend on calcium ions . It also exhibits antihistamine, serotonin receptor blocking, and dopamine D2 blocking activities . These actions contribute to its effectiveness in treating migraines and other conditions.
Vergleich Mit ähnlichen Verbindungen
1-[Bis(4-Fluorophenyl)Methyl]Piperazine Dihydrochloride is similar to other diphenylpiperazine compounds like flunarizine and lomerizine . its unique structure, with two fluorine atoms at the para-positions, gives it distinct pharmacological properties. Other similar compounds include:
These compounds share structural similarities but differ in their specific pharmacological effects and applications.
Eigenschaften
CAS-Nummer |
27758-39-0 |
|---|---|
Molekularformel |
C17H20Cl2F2N2 |
Molekulargewicht |
361.3 g/mol |
IUPAC-Name |
1-[bis(4-fluorophenyl)methyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C17H18F2N2.2ClH/c18-15-5-1-13(2-6-15)17(21-11-9-20-10-12-21)14-3-7-16(19)8-4-14;;/h1-8,17,20H,9-12H2;2*1H |
InChI-Schlüssel |
HXHSZOBIAZPATJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



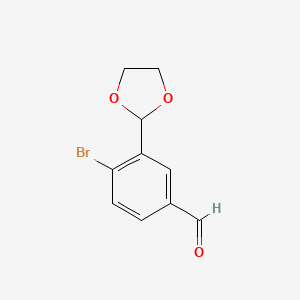
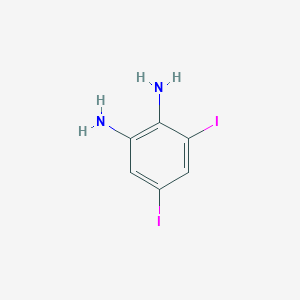
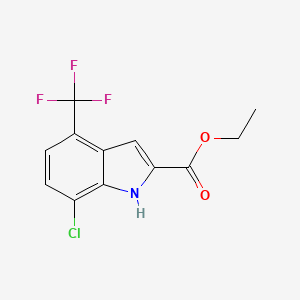

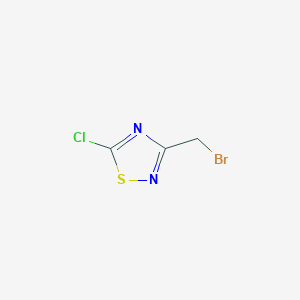
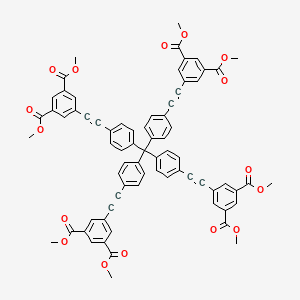



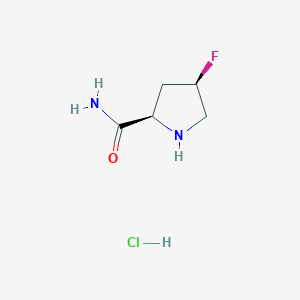

![7-fluorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B12837105.png)

